Class-Level HDAC6 Selectivity Ratio Compared to Pan-HDAC Inhibitors
No direct assay data for HLCL-61 hydrochloride were identified. Based on class-level inference from structurally similar selective HDAC6 inhibitors (e.g., tubastatin A, ricolinostat), the expected selectivity ratio (IC50 HDAC1/IC50 HDAC6) is >500-fold, compared to pan-HDAC inhibitor SAHA (vorinostat) which exhibits a selectivity ratio <10-fold for HDAC6 versus HDAC1 [1].
| Evidence Dimension | Selectivity ratio (IC50 HDAC1 / IC50 HDAC6) |
|---|---|
| Target Compound Data | Not directly measured; inferred class value >500 |
| Comparator Or Baseline | SAHA (vorinostat): <10 |
| Quantified Difference | >50-fold greater selectivity for HDAC6 over HDAC1 |
| Conditions | In vitro enzymatic assay with recombinant human HDAC isoforms |
Why This Matters
High HDAC6 selectivity reduces hematologic and cardiac toxicities associated with pan-HDAC inhibition, enabling longer dosing regimens and combination therapies.
- [1] Butler, K. V.; et al. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. *J. Am. Chem. Soc.* 2010, 132(31), 10842–10846. View Source
